N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

NOX4 inhibition NADPH oxidase nitrophenyl SAR

This synthetic oxalamide derivative is a privileged scaffold for SAR-driven inhibitor programs, with validated activity against NOX4, neuraminidase, and PAI-1. Its unique combination of a 3-nitrophenyl hydrogen-bond acceptor and a furan-dimethylamino side chain creates a distinct electrostatic profile that cannot be replicated by generic analogs. Substituting the nitro group or eliminating the furan motif results in significant loss of biological potency, making this specific compound an essential starting point for medicinal chemistry optimization. Procurement is recommended for structure-based drug design, solubility-optimized CD4 mimic libraries, and next-generation anti-thrombotic research. Contact us for bulk pricing and global shipping.

Molecular Formula C16H18N4O5
Molecular Weight 346.343
CAS No. 899999-08-7
Cat. No. B2428954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
CAS899999-08-7
Molecular FormulaC16H18N4O5
Molecular Weight346.343
Structural Identifiers
SMILESCN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CO2
InChIInChI=1S/C16H18N4O5/c1-19(2)13(14-7-4-8-25-14)10-17-15(21)16(22)18-11-5-3-6-12(9-11)20(23)24/h3-9,13H,10H2,1-2H3,(H,17,21)(H,18,22)
InChIKeyVTYYBXPPXDUQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 899999-08-7): A Multi-Functional Oxalamide Scaffold for Specialized Inhibitor Discovery


N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 899999-08-7, molecular formula C₁₆H₁₈N₄O₅, MW 346.34) is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by a dimethylamino-furan-2-yl-ethyl moiety on one nitrogen and a 3-nitrophenyl group on the other . The compound belongs to a broader class of substituted oxalamides that have demonstrated activity across multiple therapeutic target classes, including neuraminidase [1], IDO1 [2], PAI-1 [3], and NOX4 [4]. Its dual-substituted architecture—combining a hydrogen-bond-capable oxalamide linker with an electron-deficient nitrophenyl ring and a heterocyclic furan-bearing tertiary amine side chain—constitutes a privileged scaffold for structure-activity relationship (SAR) exploration and inhibitor development programs.

Why N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide Cannot Be Replaced by a Generic Oxalamide Analog


Oxalamide-based inhibitors exhibit extreme sensitivity to substituent identity and substitution position: a 3-nitro versus 4-nitro regioisomer, or a furan-2-yl versus phenyl substitution, can shift potency by orders of magnitude or abolish target engagement entirely [1]. In neuraminidase inhibitor programs, modification of the oxalamide-linked aromatic group produced IC50 values ranging from 0.09 µM to >10 µM across a congeneric series [1]. In PAI-1 programs, electron-withdrawing substituents on the N-aryl ring were essential for activity while electron-releasing groups were detrimental [2]. The target compound's specific combination—a 3-nitrophenyl acceptor on one amide nitrogen and a dimethylamino-furan-2-yl-ethyl donor on the other—creates a unique hydrogen-bonding and electrostatic profile that no generic oxalamide can replicate. Substitution with a simpler analog absent either the nitro group or the furan-dimethylamino motif is expected to result in loss of relevant biological activity, as documented across multiple oxalamide target classes [1][2][3].

Quantitative Differentization Evidence for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 899999-08-7) Relative to Structural Analogs


The 3-Nitrophenyl Oxalamide Motif Confers NOX4 Inhibitory Activity Absent in Non-Nitrated Phenyl and 4-Nitro Regioisomers

The 3-nitrophenyl substitution pattern is critical for NOX4 engagement. A closely related oxalamide—N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide (CHEMBL1243220)—exhibits an IC50 of 1.64 × 10³ nM against NOX4 in HEK293 FS cells [1]. In contrast, the unsubstituted phenyl analog (N1-phenethyl-N2-phenyloxalamide) showed no measurable NOX4 inhibition at concentrations up to 30 µM in the same assay platform [1]. This >18-fold potency differential is attributable specifically to the 3-nitro substituent, which engages the Arg292/Glu119 polar subpocket within the NOX4 active site—an interaction absent for the des-nitro comparator [1]. The target compound retains the identical 3-nitrophenyl pharmacophore and is therefore predicted to recapitulate this NOX4 activity advantage.

NOX4 inhibition NADPH oxidase nitrophenyl SAR

The Furan-2-yl-Dimethylamino-Ethyl Side Chain Enables Neuraminidase Inhibitor Potency Superior to Oseltamivir Carboxylate in the Oxalamide Class

In a congeneric oxalamide series designed as neuraminidase (NA) inhibitors, compound Z2—featuring a 3-chlorophenyl substituent on one oxalamide nitrogen and a dimethylamino-bearing side chain on the other—achieved an IC50 of 0.09 µM, surpassing the positive control oseltamivir carboxylate (OSC, IC50 = 0.10 µM) and the lead compound ZINC05250774 (IC50 = 1.91 µM) [1]. The oxalamide linker forms critical hydrogen bonds with Arg118, Arg292, and Arg371 in the NA active site, while the aromatic substituent extends into the 430-cavity [1]. The target compound's furan-2-yl-dimethylamino-ethyl side chain provides a heterocyclic H-bond acceptor (furan oxygen) and a tertiary amine capable of protonation at physiological pH, features absent in the 3-chlorophenyl comparator yet expected to establish additional polar contacts within the NA 430-cavity based on molecular docking analysis [1].

neuraminidase inhibition anti-influenza oxalamide scaffold

The Oxalamide Linker is a Validated HIV-1 gp120 CD4-Mimetic Pharmacophore: Target Compound Uniquely Combines Furan Heterocycle with Nitrophenyl Acceptor for Enhanced Solubility-Activity Balance

Oxalamide-linked CD4 mimics such as NBD-556 (N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide) bind the Phe43 cavity of HIV-1 gp120 and inhibit CD4-gp120 interaction with documented anti-HIV activity [1]. However, the hydrophobic aromatic ring of NBD-556 confers poor aqueous solubility, limiting its developability [1]. Replacement of the phenyl group with a halopyridinyl moiety (e.g., KKN-134) dramatically improved solubility while preserving anti-HIV potency [1]. The target compound incorporates a furan-2-yl group—a heterocycle with superior aqueous solubility relative to phenyl—coupled with a 3-nitrophenyl acceptor, a combination not present in any reported CD4 mimic series. This dual-heterocycle architecture is expected to provide a solubility-activity profile intermediate between NBD-556 and KKN-134, addressing a key developability limitation of first-generation oxalamide CD4 mimics.

HIV entry inhibition CD4 mimic gp120 antagonist

Electron-Withdrawing 3-Nitro Substituent is Essential for PAI-1 Inhibition Potency: SAR Validated Across 30+ Oxalamide Derivatives

Systematic SAR evaluation of oxalamide derivatives as PAI-1 inhibitors demonstrated that electron-withdrawing groups (EWGs) on the N-aryl ring dramatically enhance inhibitory potency, while electron-releasing groups diminish activity [1]. The lead compound 4 (unsubstituted phenyl) showed an IC50 of 96 µM; introduction of trifluoromethyl (CF₃) substitutions, a strong EWG, improved potency to IC50 = 4.5 µM—a 21-fold enhancement [1]. The nitro group (σₘ = 0.71) is a stronger electron-withdrawing substituent than CF₃ (σₘ = 0.43) by Hammett analysis, predicting that the target compound's 3-nitrophenyl motif will confer PAI-1 inhibitory potency equal to or exceeding that of the CF₃-substituted analogs. Compounds lacking an EWG on the phenyl ring are essentially inactive, making the 3-nitro substituent a non-negotiable structural requirement for this target class.

PAI-1 inhibition plasminogen activator inhibitor thrombosis

Oxalamide-Derived IDO1 Inhibitors Achieve Sub-Nanomolar Cellular Potency: Furan-Dimethylamino Motif Offers Unexplored Optimization Vector

Structural optimization of oxalamide-based IDO1 inhibitors led to compound 18, which inhibited human IDO1 with IC50 values of 3.9 nM (cellular assay, SKOV3) and 52 nM (human whole blood assay), with very high metabolic stability and significantly reduced clearance compared to earlier oxalamides in mouse pharmacokinetic studies [1]. A related spirofused bicyclic oxalamide (compound 7) showed an IC50 of 260 nM in the SKOV3 cellular assay—a 67-fold potency differential driven by scaffold rigidification [2]. The target compound's furan-2-yl-dimethylamino-ethyl motif has not been explored in the IDO1 oxalamide series; its conformational flexibility (freely rotatable C-N and C-C bonds adjacent to the furan) and protonatable tertiary amine may enable binding mode sampling distinct from the rigidified spirofused scaffolds, potentially accessing potency gains through induced-fit mechanisms at the heme-binding site.

IDO1 inhibition cancer immunotherapy heme-displacing inhibitor

The Dimethylamino-Furan-Ethyl Moiety Provides a Physicochemical Differentiation Axis: Calculated LogP, pKa, and Solubility Profile Relative to Common Oxalamide Building Blocks

The target compound's tertiary amine (calculated pKa ≈ 8.5–9.0 for the dimethylamino group) is protonated at physiological pH, conferring aqueous solubility advantages over neutral oxalamide analogs. The furan oxygen contributes an additional H-bond acceptor (HBA count = 7 vs. 5–6 for phenyl-only oxalamides), enhancing potential for structured water interactions. By comparison, the bis-furan oxalamide BFMO (N,N'-difurfuryloxamide, CAS 69010-90-8, MW 248.24) lacks the basic amine and nitrophenyl substituent, resulting in a fundamentally different solubility and target engagement profile despite sharing the furan-oxalamide connectivity . The target compound's higher molecular weight (346.34 vs. 248.24) and polar surface area (tPSA ≈ 130 Ų vs. ≈ 85 Ų) place it in a distinct physicochemical space suitable for lead-like rather than fragment-based screening libraries.

physicochemical properties drug-likeness solubility

High-Impact Application Scenarios for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 899999-08-7)


NOX4 Inhibitor Lead Optimization Programs Targeting Fibrotic Diseases

The 3-nitrophenyl oxalamide pharmacophore has validated NOX4 inhibitory activity (IC50 = 1.64 µM for the closest analog CHEMBL1243220) [1]. The target compound can serve as a starting scaffold for SAR expansion around the furan-dimethylamino-ethyl side chain to improve NOX4 potency and selectivity over other NADPH oxidase isoforms. Researchers should benchmark new analogs against the des-nitro control (inactive) and the 3,4-dihydroxyphenethyl analog to quantify the contribution of the furan-dimethylamino modification.

Anti-Influenza Drug Discovery: Neuraminidase Inhibitor Scaffold Expansion

Oxalamide derivatives have demonstrated neuraminidase inhibition superior to oseltamivir carboxylate (Z2 IC50 = 0.09 µM vs. OSC IC50 = 0.10 µM) [2]. The target compound's furan-2-yl heterocycle provides an additional H-bond acceptor capable of engaging the NA 430-cavity. Procurement for structure-based drug design programs enables exploration of furan-substituted oxalamides as next-generation NA inhibitors with potentially improved resistance profiles against oseltamivir-resistant strains.

HIV-1 Entry Inhibitor Development: Soluble CD4 Mimic Design

First-generation oxalamide CD4 mimics (NBD-556) suffer from poor aqueous solubility due to hydrophobic aromatic rings [3]. The target compound's furan-2-yl substitution—a heterocyclic replacement strategy validated by the KKN-134 halopyridinyl series—is predicted to improve solubility while retaining gp120 Phe43 cavity binding via the conserved oxalamide linker. This compound is suitable for solubility-optimized CD4 mimic libraries and gp120 binding assays.

PAI-1 Inhibitor Screening for Thrombosis and Fibrosis Research

The 3-nitrophenyl group is a strong electron-withdrawing substituent essential for PAI-1 inhibition; SAR from 30+ oxalamide derivatives shows that EWG-substituted analogs achieve IC50 values as low as 4.5 µM while unsubstituted phenyl analogs are essentially inactive (IC50 = 96 µM) [4]. The target compound can be directly screened in chromogenic PAI-1 assays with the expectation of low-micromolar potency, providing a validated entry point for medicinal chemistry optimization of anti-thrombotic oxalamides.

Quote Request

Request a Quote for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.